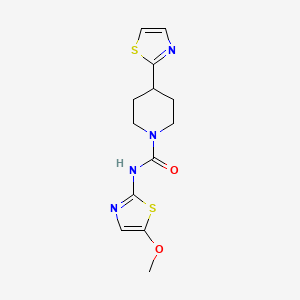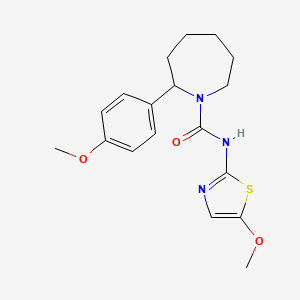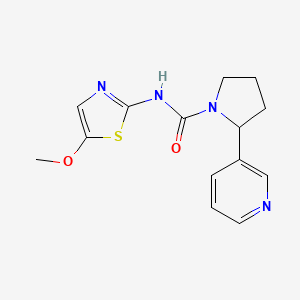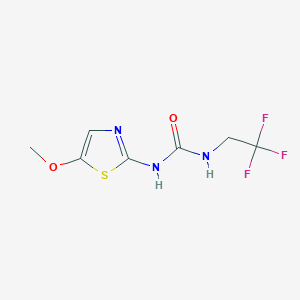![molecular formula C13H21N3O3S B6966064 N,N-dimethyl-4-[(propan-2-ylsulfamoylamino)methyl]benzamide](/img/structure/B6966064.png)
N,N-dimethyl-4-[(propan-2-ylsulfamoylamino)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-[(propan-2-ylsulfamoylamino)methyl]benzamide is a chemical compound with a complex structure that includes a benzamide core substituted with a dimethylamino group and a propan-2-ylsulfamoylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[(propan-2-ylsulfamoylamino)methyl]benzamide typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of the dimethylamino group and the propan-2-ylsulfamoylamino group through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time to maximize output while minimizing impurities.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-4-[(propan-2-ylsulfamoylamino)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures and the presence of catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzamides.
Aplicaciones Científicas De Investigación
N,N-dimethyl-4-[(propan-2-ylsulfamoylamino)methyl]benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism by which N,N-dimethyl-4-[(propan-2-ylsulfamoylamino)methyl]benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N,N-dimethyl-4-[(propan-2-ylsulfamoylamino)methyl]benzamide include other benzamide derivatives with different substituents. Examples include:
- N,N-dimethylbenzamide
- N,N-dimethyl-4-nitrobenzamide
- N,N-dimethyl-4-aminobenzamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
N,N-dimethyl-4-[(propan-2-ylsulfamoylamino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-10(2)15-20(18,19)14-9-11-5-7-12(8-6-11)13(17)16(3)4/h5-8,10,14-15H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFLWFJOQYQBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)NCC1=CC=C(C=C1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-3-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]pyrazin-2-one](/img/structure/B6965986.png)

![[1-(2-Methylphenyl)pyrazol-4-yl]-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B6965994.png)
![1-[3-(Hydroxymethyl)oxolan-3-yl]-3-(5-methoxy-1,3-thiazol-2-yl)urea](/img/structure/B6965997.png)



![3,5-Dicyclopropyl-1-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazole](/img/structure/B6966034.png)
![2-[1-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-3-(trifluoromethyl)pyrazol-4-yl]ethanol](/img/structure/B6966048.png)
![4-[2-(dimethylamino)acetyl]-N-propan-2-ylpiperazine-1-sulfonamide](/img/structure/B6966056.png)
![1-acetyl-N-[1-(2-fluorophenoxy)-3,3-dimethylbutan-2-yl]piperidine-3-carboxamide](/img/structure/B6966072.png)
![1-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea](/img/structure/B6966078.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-4-cyclopentyl-N-methylmorpholine-3-carboxamide](/img/structure/B6966086.png)
